8-(2-(Butylthio)ethoxy)quinoline is a chemical compound that belongs to the quinoline family, a class of heterocyclic aromatic organic compounds. Quinoline derivatives, including 8-(2-(Butylthio)ethoxy)quinoline, have garnered attention in various fields such as medicinal chemistry, agrochemicals, and materials science due to their diverse biological activities and applications. The specific structure of this compound features a quinoline core that is substituted with a butylthioethoxy group, which imparts unique chemical and physical properties to the molecule.
The compound is classified under the broader category of quinolines and derivatives, which are characterized by the presence of a fused benzene and pyridine ring structure. It is identified by its CAS registry number 60157-61-1 and has been noted for its potential applications in pharmaceutical development and other scientific fields .
The synthesis of 8-(2-(Butylthio)ethoxy)quinoline typically involves the reaction between quinoline and butylthioethanol. The following outlines the common synthetic route:
In industrial settings, continuous flow reactors may be utilized to enhance efficiency and yield, allowing for precise control over reaction parameters, which leads to consistent product quality.
The molecular formula for 8-(2-(Butylthio)ethoxy)quinoline is , with a molecular weight of approximately 261.4 g/mol. The compound's structure includes:
The structural representation can be summarized as follows:
Property | Value |
---|---|
CAS Number | 60157-61-1 |
Molecular Formula | C15H19NOS |
Molecular Weight | 261.4 g/mol |
IUPAC Name | 8-(2-butylsulfanylethoxy)quinoline |
InChI | InChI=1S/C15H19NOS/c1-2-3-11-18-12-10-17-14-8-4-6-13-7-5-9-16-15(13)14/h4-9H,2-3,10-12H2,1H3 |
8-(2-(Butylthio)ethoxy)quinoline can participate in various chemical reactions, including:
For these reactions, typical reagents include:
The mechanism of action for 8-(2-(Butylthio)ethoxy)quinoline involves its interaction with biological targets through various pathways. This compound exhibits significant pharmacological activity due to its structural features that allow it to bind effectively to specific proteins or enzymes. For instance, derivatives of quinoline have shown antimicrobial properties by inhibiting bacterial cell division proteins .
8-(2-(Butylthio)ethoxy)quinoline exhibits several notable physical properties:
The chemical properties include:
These properties make it suitable for various applications in research and industry .
8-(2-(Butylthio)ethoxy)quinoline has potential applications in several scientific fields:
CAS No.: 6505-30-2
CAS No.: 802855-66-9
CAS No.: 107372-98-5
CAS No.: 6176-38-1
CAS No.: 73145-13-8